2-(2-Bromoallylthio)phenol
Description
2-(2-Bromoallylthio)phenol is a brominated phenolic compound featuring a thioether-linked 2-bromoallyl substituent at the ortho position of the phenol ring. For instance, phenol derivatives with sulfur-containing substituents, such as thioethers or thiols, often exhibit altered solubility, stability, and reactivity compared to oxygen-based analogs due to sulfur’s larger atomic radius and lower electronegativity .
Properties
Molecular Formula |
C9H9BrOS |
|---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
2-(2-bromoprop-2-enylsulfanyl)phenol |
InChI |
InChI=1S/C9H9BrOS/c1-7(10)6-12-9-5-3-2-4-8(9)11/h2-5,11H,1,6H2 |
InChI Key |
IJELNLZUDTWMIV-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CSC1=CC=CC=C1O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Thioether vs. Ether/Oxygen-Based Substituents
- 2-(2-Bromoallylthio)phenol vs. 4-Acetoxystyrene (C10H10O2): The thioether group in 2-(2-Bromoallylthio)phenol introduces greater hydrophobicity compared to the acetoxy group in 4-acetoxystyrene.
- Reactivity : The bromoallylthio group may undergo nucleophilic substitution or elimination reactions more readily than oxygen-based substituents due to bromine’s leaving-group ability and sulfur’s electron-donating effects .
Brominated vs. Non-Brominated Derivatives
- 2-(2-Bromoallylthio)phenol vs. Bromine’s electronegativity may also stabilize the phenolic hydroxyl group via inductive effects, reducing acidity compared to non-halogenated analogs .
Crystallographic and Supramolecular Behavior
- Hydrogen-Bonding Networks: Unlike (E)-2-{[2-(2-Hydroxyethylamino)ethyl-imino]methyl}phenol, which forms intramolecular O–H⋯N and intermolecular N–H⋯O hydrogen bonds , 2-(2-Bromoallylthio)phenol’s supramolecular structure is likely dominated by S⋯H–O interactions and Br⋯π halogen bonding, as observed in other bromophenols.
Physicochemical Properties (Table 1)
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